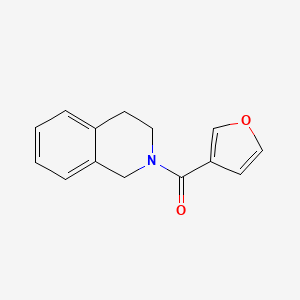![molecular formula C19H21NO3 B6574005 [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797125-33-7](/img/structure/B6574005.png)
[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid esters, such as [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, are a class of organic compounds that contain a carbamate functional group. They are widely used in various fields, including medicine, agriculture, and materials science .
Synthesis Analysis
The synthesis of carbamic acid esters typically involves the reaction of an amine with a suitable isocyanate or chloroformate . The specific synthesis route for [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate would depend on the availability of starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of carbamic acid esters can be analyzed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry . The specific structure of [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate would need to be confirmed using these or similar techniques.Chemical Reactions Analysis
Carbamic acid esters can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can undergo would depend on its structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of carbamic acid esters, such as their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques . The specific properties of [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate would need to be determined experimentally.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically diverse fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign nature. Specifically, [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate serves as an organoboron reagent in SM coupling reactions. Its rapid transmetalation with palladium(II) complexes facilitates the formation of new C–C bonds .
Hydromethylation via Protodeboronation
Recent research has explored the catalytic protodeboronation of alkyl boronic esters using a radical approach. This process, when combined with a Matteson–CH2–homologation, enables formal anti-Markovnikov alkene hydromethylation. The compound may play a role in this transformation, contributing to the synthesis of valuable products .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with carbamic acid esters depend on their specific structure. Some carbamic acid esters are toxic and can cause harm to humans and the environment . The specific safety and hazards of [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate would need to be assessed based on its structure and intended use.
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-7-9-16(10-8-13)11-19(22)23-12-18(21)20-17-6-4-5-14(2)15(17)3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJMLBBLJFCPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6573926.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B6573933.png)
![N-(3-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573939.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B6573943.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6573951.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573961.png)
![N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573963.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6573968.png)

![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)


![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)